molecular formula C17H12F3N3O2S B2481333 N-{4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}-2-fluoropyridine-4-carboxamide CAS No. 1281053-20-0

N-{4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}-2-fluoropyridine-4-carboxamide

Cat. No. B2481333
CAS RN: 1281053-20-0
M. Wt: 379.36
InChI Key: MGPJKIBYYSERJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to "N-{4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}-2-fluoropyridine-4-carboxamide" involves multiple steps, including the nitro substitution by the fluorine anion and condensation reactions. A study by García et al. (2014) discusses the preparation of fluoropyridin-2-yl and fluorophenyl derivatives through labeling their precursors, demonstrating the complexity and precision required in synthesizing such compounds (García et al., 2014).

Molecular Structure Analysis

The molecular structure of this compound and its analogs has been extensively studied to understand their interaction with biological targets. For instance, the crystal structure analysis of related compounds provides insights into their effective inhibition on the proliferation of certain cancer cell lines, as seen in the work by Liu et al. (2016) (Liu et al., 2016).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds involve their ability to act as inhibitors or antagonists to specific cellular receptors or enzymes. For example, Schroeder et al. (2009) discovered substituted carboxamides as potent and selective inhibitors of the Met kinase superfamily, highlighting the chemical reactivity and target specificity of this class of compounds (Schroeder et al., 2009).

properties

IUPAC Name

N-[4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl]-2-fluoropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2S/c1-9-14(10-2-4-12(5-3-10)25-16(19)20)22-17(26-9)23-15(24)11-6-7-21-13(18)8-11/h2-8,16H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPJKIBYYSERJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC(=NC=C2)F)C3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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